Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-
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Overview
Description
Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- is a complex organic compound that features a morpholine ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. For instance, the Van Leusen reaction is one method used to synthesize related compounds, involving the reaction of 1,3-diphenyl-4-formylpyrazoles with TosMIC in the presence of potassium carbonate or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium bromide, cerium ammonium nitrate, and various organic solvents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of related compounds can yield monobromo derivatives .
Scientific Research Applications
Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and cytotoxic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- N-(2-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(morpholine-4-carbonyl)-vinyl)-benzamide
Uniqueness
Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- stands out due to its unique combination of a morpholine ring and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
141545-30-4 |
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Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-11-13-25-14-12-22)18-15-23(17-9-5-2-6-10-17)21-19(18)16-7-3-1-4-8-16/h1-10,15H,11-14H2 |
InChI Key |
YMQFPVYUBLHIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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